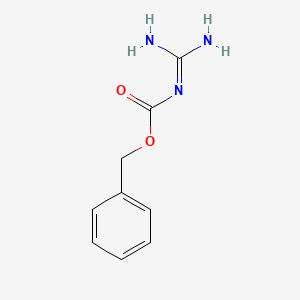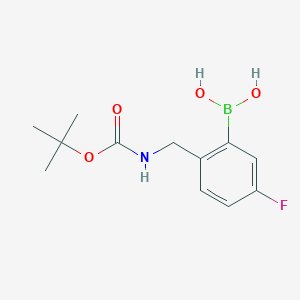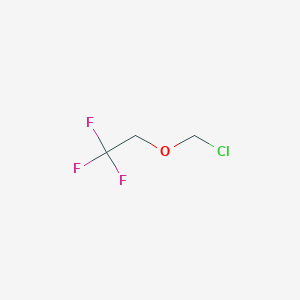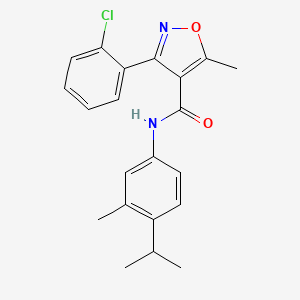
5-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also features a bromine atom, a hydroxyl group, and a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2). The tetrahydro-2H-pyran-4-yl group indicates a six-membered ring with one oxygen and five carbons, which is fully saturated (i.e., it contains no double bonds) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aromatic furan ring and the saturated pyran ring would contribute significantly to the molecule’s shape and properties .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions involving this compound. The reactivity of the compound would be influenced by the presence of the bromine atom, the hydroxyl group, and the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the hydroxyl group could make the compound capable of forming hydrogen bonds, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)furan-2-carboxamide is a compound that can be synthesized through various chemical reactions, involving steps such as esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions. The synthesis of related compounds often involves bromination and subsequent reactions that introduce various functional groups, leading to the formation of diverse chemical structures with potential biological activities. For example, the practical synthesis of certain orally active antagonists involves the esterification of specific bromo-compounds followed by a Suzuki−Miyaura reaction, demonstrating the compound's role in the development of pharmacologically active agents (Ikemoto et al., 2005).
Biological Activities
Compounds structurally related to 5-bromo-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)furan-2-carboxamide have shown a range of biological activities, including antiprotozoal and antimicrobial properties. These compounds have been synthesized and evaluated for their potential in treating infectious diseases, demonstrating the significance of such chemical structures in medicinal chemistry. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share a similar chemical framework, exhibited strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, highlighting their therapeutic potential (Ismail et al., 2004).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that similar compounds, such as boronic esters, undergo processes like suzuki–miyaura (sm) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, resulting in the formation of a new carbon-carbon bond .
Pharmacokinetics
It is known that similar compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are generally environmentally benign and readily prepared .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit various biological activities . These activities could result in changes at the molecular and cellular levels, depending on the specific targets of the compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO4/c14-12-2-1-11(19-12)13(17)15-6-3-10(16)9-4-7-18-8-5-9/h1-2,9-10,16H,3-8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGHGOJVIWNBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-((4-Ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2422511.png)
![Butyl 4-(5-methylfuro[3,2-b]pyridine-2-carboxamido)benzoate](/img/structure/B2422513.png)
![3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine](/img/structure/B2422515.png)

![tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate](/img/structure/B2422517.png)


![2-(benzo[d][1,3]dioxol-5-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2422520.png)
![N-(2-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2422525.png)